GSK466317A

Description

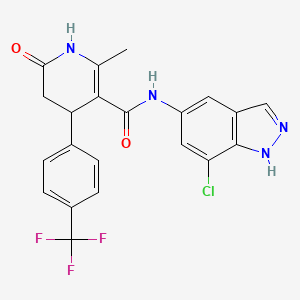

Structure

3D Structure

Properties

CAS No. |

864082-48-4 |

|---|---|

Molecular Formula |

C21H16ClF3N4O2 |

Molecular Weight |

448.8 g/mol |

IUPAC Name |

N-(7-chloro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide |

InChI |

InChI=1S/C21H16ClF3N4O2/c1-10-18(20(31)28-14-6-12-9-26-29-19(12)16(22)7-14)15(8-17(30)27-10)11-2-4-13(5-3-11)21(23,24)25/h2-7,9,15H,8H2,1H3,(H,26,29)(H,27,30)(H,28,31) |

InChI Key |

OYNBTBJATZVIGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=CC4=C(C(=C3)Cl)NN=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK466317A; GSK-466317A; GSK 466317A. |

Origin of Product |

United States |

Foundational & Exploratory

GSK466317A: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK466317A is a small molecule inhibitor primarily identified for its activity against Protein Kinase A (PKA) and with selectivity across the G protein-coupled receptor kinase (GRK) family. This technical guide provides a comprehensive overview of the mechanism of action of GSK466317A, detailing its molecular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function. All data is presented in a structured format for clarity and comparative analysis.

Core Mechanism of Action

GSK466317A functions as a competitive inhibitor of ATP binding to the catalytic domain of specific protein kinases. Its primary mode of action is the inhibition of PKA, a key enzyme in the cyclic AMP (cAMP) signaling pathway. Additionally, GSK466317A exhibits inhibitory activity against members of the GRK family, which are crucial for the desensitization of G protein-coupled receptors (GPCRs).

Molecular Targets and In Vitro Potency

The inhibitory activity of GSK466317A has been quantified against several kinases. The half-maximal inhibitory concentration (IC50) values, derived from in vitro phosphorylation assays, are summarized in the table below.

| Target Kinase | IC50 (µM) |

| PKA | 12.59 |

| GRK1 | 1000 |

| GRK2 | 31.62 |

| GRK5 | 39.81 |

Data sourced from Homan KT, et al. (2015)[1].

The data indicates that while GSK466317A is most potent against PKA, it also demonstrates activity in the micromolar range against GRK2 and GRK5, with significantly less potency against GRK1.

Signaling Pathways Modulated by GSK466317A

The inhibitory action of GSK466317A has direct implications for cellular signaling pathways regulated by PKA and GRKs.

Inhibition of the PKA Signaling Pathway

The canonical PKA signaling pathway is initiated by the binding of a ligand (e.g., a hormone or neurotransmitter) to a GPCR, leading to the activation of adenylyl cyclase and the subsequent production of cAMP. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. Activated PKA proceeds to phosphorylate a multitude of downstream substrates, regulating diverse cellular processes. By inhibiting the catalytic activity of PKA, GSK466317A can effectively block these downstream phosphorylation events.

Modulation of GRK-Mediated GPCR Desensitization

GRKs play a critical role in the homologous desensitization of GPCRs. Upon agonist binding and activation of a GPCR, GRKs are recruited to the receptor and phosphorylate its intracellular domains. This phosphorylation event promotes the binding of arrestin proteins, which uncouple the receptor from its G protein, leading to the termination of signaling and often receptor internalization. By inhibiting GRK2 and GRK5, GSK466317A can interfere with this desensitization process, potentially prolonging GPCR signaling.

Experimental Protocols

The characterization of GSK466317A's inhibitory activity was primarily achieved through in vitro phosphorylation assays. The following is a detailed description of the likely methodology based on the primary literature[1].

In Vitro Kinase Inhibition Assay

This experimental workflow outlines the steps to determine the IC50 values of GSK466317A against target kinases.

Detailed Methodological Steps:

-

Protein Expression and Purification: Recombinant human PKA, GRK1, GRK2, and GRK5 catalytic domains are expressed (e.g., in E. coli or insect cells) and purified to homogeneity using standard chromatographic techniques.

-

Kinase Reaction:

-

The kinase reactions are typically performed in a buffer containing a final volume with specified concentrations of the kinase, a suitable substrate (e.g., tubulin for GRKs), and MgCl2.

-

GSK466317A is added to the reaction mixture at a range of concentrations.

-

The reaction is initiated by the addition of ATP, which includes a tracer amount of radiolabeled [γ-32P]ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

-

Detection and Quantification:

-

The reaction is stopped by adding SDS-PAGE sample buffer.

-

The reaction products are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The gel is dried, and the incorporation of 32P into the substrate is visualized by autoradiography.

-

The intensity of the radioactive bands is quantified using densitometry.

-

-

Data Analysis:

-

The percentage of kinase activity inhibition is calculated for each concentration of GSK466317A relative to a control reaction without the inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

-

Conclusion

GSK466317A is a valuable research tool for studying cellular signaling pathways. Its primary mechanism of action is the inhibition of PKA, with additional off-target effects on GRK2 and GRK5. This dual activity profile allows for the investigation of the roles of these kinases in various physiological and pathological processes. The experimental protocols outlined in this guide provide a foundation for further research into the biological effects of GSK466317A and for the development of more potent and selective kinase inhibitors. The provided visualizations of the signaling pathways and experimental workflow offer a clear conceptual framework for understanding the compound's function and its experimental validation.

References

GSK466317A: A Technical Guide to its PKA Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of GSK466317A against Protein Kinase A (PKA). The document details its potency, selectivity, the relevant signaling pathway, and a representative experimental protocol for determining its inhibitory concentration.

Core Data Presentation: Inhibitory Profile of GSK466317A

GSK466317A has been identified as a micromolar inhibitor of PKA. Its inhibitory activity has been quantified, and it has also been profiled against other related kinases to assess its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (μM) |

| PKA | 12.59 |

| GRK1 | 1000 |

| GRK2 | 31.62 |

| GRK5 | 39.81 |

Data sourced from Homan KT, et al. (2015).[1]

PKA Signaling Pathway

Protein Kinase A is a key enzyme in cellular signaling, activated by cyclic AMP (cAMP). The canonical PKA signaling pathway is initiated by the binding of an extracellular ligand (e.g., a hormone) to a G protein-coupled receptor (GPCR). This activates a Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cAMP from ATP. cAMP then binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream protein substrates, leading to various cellular responses.

Caption: The PKA signaling pathway and the inhibitory action of GSK466317A.

Experimental Protocols: PKA Kinase Inhibition Assay

The specific experimental protocol for determining the IC50 of GSK466317A against PKA from the primary literature (Homan KT, et al., 2015) was not accessible. Therefore, a representative protocol for a luminescence-based PKA kinase assay, a common method for determining kinase inhibitor potency, is provided below. This protocol is based on the principles of the ADP-Glo™ Kinase Assay.

Objective: To determine the IC50 value of GSK466317A for PKA by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

PKA enzyme (e.g., recombinant human PKA catalytic subunit)

-

PKA substrate (e.g., Kemptide)

-

GSK466317A (dissolved in DMSO)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[2]

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white assay plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of GSK466317A in 100% DMSO.

-

Create a serial dilution series of GSK466317A in kinase buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and is typically ≤1%.

-

-

Reaction Setup:

-

In a 384-well plate, add 2.5 µL of the diluted GSK466317A or vehicle (DMSO in kinase buffer for control wells).

-

Add 2.5 µL of PKA enzyme solution to each well.

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Kinase Reaction Initiation:

-

Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing Kemptide and ATP at predetermined optimal concentrations) to each well.[2]

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme reaction.

-

-

ADP Detection:

-

Stop the kinase reaction and begin ADP detection by adding 5 µL of ADP-Glo™ Reagent to each well.[2]

-

Incubate at room temperature for 40 minutes to convert the ADP generated to ATP.[2]

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to allow for the development of a stable luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme) from all other readings.

-

Normalize the data by setting the luminescence of the vehicle control (no inhibitor) as 100% kinase activity and a control with a high concentration of a potent inhibitor (or no ATP) as 0% activity.

-

Plot the percentage of kinase activity against the logarithm of the GSK466317A concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: A representative workflow for determining the IC50 of a PKA inhibitor.

References

GSK466317A: A Technical Guide to GRK2 Inhibitor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the G protein-coupled receptor kinase 2 (GRK2) inhibitor, GSK466317A, with a core focus on its kinase selectivity profile. The information presented herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of key concepts.

Introduction to GSK466317A

GSK466317A is a small molecule inhibitor that has been identified as an inhibitor of Protein Kinase A (PKA) and has also been shown to inhibit members of the G protein-coupled receptor kinase (GRK) family.[1] Understanding the selectivity of such inhibitors is crucial for their development as therapeutic agents, as off-target effects can lead to undesirable side effects. This guide summarizes the known selectivity of GSK466317A and provides insights into the experimental methods used to determine its inhibitory activity.

Quantitative Selectivity Data

The inhibitory activity of GSK466317A has been quantified against several kinases, primarily from the AGC kinase family. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Kinase Target | Subfamily | IC50 (µM) |

| PKA | AGC | 12.59[1] |

| GRK1 | GRK | 1000[1] |

| GRK2 | GRK | 31.62 [1] |

| GRK5 | GRK | 39.81[1] |

Note: Lower IC50 values indicate greater potency.

It has been noted that GSK466317A is a relatively promiscuous inhibitor, affecting over 10 other AGC kinases by more than 50% at a concentration of 1 µM. The presence of a dihydropyridone ring and a trifluoromethyl group in its structure is thought to contribute to this reduced selectivity.

Signaling Pathway Context

GRK2 plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs). Upon agonist binding to a GPCR, GRK2 is recruited to the plasma membrane where it phosphorylates the activated receptor. This phosphorylation event promotes the binding of arrestin proteins, which uncouple the receptor from its cognate G protein, thus terminating signaling, and initiating receptor internalization. Inhibition of GRK2 can, therefore, potentiate and prolong GPCR signaling.

Experimental Protocols

The determination of kinase inhibitor selectivity and potency relies on robust biochemical assays. Below are detailed methodologies representative of those used to characterize compounds like GSK466317A.

Radiometric Kinase Assay for GRK2

This assay quantifies the activity of GRK2 by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP into a substrate.

Materials:

-

Recombinant human GRK2 enzyme

-

Substrate (e.g., Casein or a specific peptide like GRKtide)

-

Assay Buffer: 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium acetate

-

[γ-³³P]-ATP

-

GSK466317A (or other test compounds) dissolved in 100% DMSO

-

Stopping Reagent: 0.5% Phosphoric acid

-

Filter mats

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the GRK2 enzyme, substrate, and assay buffer.

-

Compound Addition: Add serial dilutions of GSK466317A or control vehicle (DMSO) to the wells.

-

Initiation: Start the kinase reaction by adding a mixture of MgCl₂ and [γ-³³P]-ATP.

-

Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 40 minutes).

-

Termination: Stop the reaction by adding the stopping reagent (phosphoric acid).

-

Substrate Capture: Spot an aliquot of the reaction mixture onto a filter mat. The phosphorylated substrate will bind to the filter.

-

Washing: Wash the filter mats multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP. A final wash with methanol is performed.

-

Detection: After drying the filter mats, measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the kinase activity. IC50 values are calculated by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

KinomeScan™ Selectivity Profiling

To obtain a broader understanding of an inhibitor's selectivity, high-throughput screening against a large panel of kinases is employed. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.

Principle:

The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the solid support is quantified.

Methodology Outline:

-

Kinase Library: A large panel of human kinases, each tagged with DNA, is utilized.

-

Competition: The DNA-tagged kinases are incubated with the test compound (GSK466317A) and the immobilized ligand.

-

Quantification: The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).

-

Data Interpretation: The results are typically expressed as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the inhibitor. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. These values can be used to calculate dissociation constants (Kd) and to generate a comprehensive selectivity profile.

Conclusion

GSK466317A is an inhibitor of GRK2, albeit with activity against other kinases, including PKA and other members of the GRK family. Its promiscuous nature highlights the challenges in developing highly selective kinase inhibitors. The data and protocols presented in this guide provide a framework for the continued investigation of GSK466317A and other GRK2 inhibitors. A comprehensive kinome-wide selectivity screen would be invaluable for a more complete understanding of its off-target profile and for guiding future drug development efforts.

References

GSK466317A: A Technical Guide to its Role in G protein-coupled Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK466317A is a small molecule inhibitor primarily characterized by its activity against Protein Kinase A (PKA) and G protein-coupled receptor kinases (GRKs).[1][2] As key regulators of G protein-coupled receptor (GPCR) signaling, the inhibition of these kinases by GSK466317A presents a valuable tool for dissecting the intricate mechanisms of GPCR desensitization and downstream signaling cascades. This technical guide provides a comprehensive overview of GSK466317A, including its inhibitory profile, the experimental protocols for its characterization, and its potential applications in studying GPCR signaling.

Core Concepts in GPCR Signaling and Regulation

G protein-coupled receptors constitute the largest superfamily of cell surface receptors and are integral to a vast array of physiological processes, making them prominent drug targets. GPCR signaling is initiated by the binding of an extracellular ligand, which induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. Activated G proteins, in turn, modulate the activity of various effector enzymes and ion channels, resulting in a cellular response.

The termination of GPCR signaling is a tightly regulated process known as desensitization. A critical step in this process is the phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the GPCR sterically hinders further G protein coupling, effectively dampening the signal, and can also initiate G protein-independent signaling pathways and promote receptor internalization.

Protein Kinase A (PKA), a cAMP-dependent protein kinase, also plays a role in GPCR signaling. In some cases, PKA can phosphorylate GPCRs, leading to heterologous desensitization, where the activation of one GPCR can lead to the desensitization of another. PKA is also a key downstream effector of Gs-coupled GPCRs, which activate adenylyl cyclase to produce cAMP.

Quantitative Data on GSK466317A Inhibition

The inhibitory activity of GSK466317A against PKA and a panel of GRKs has been quantitatively determined, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. This data is crucial for designing experiments and interpreting results when using GSK466317A as a chemical probe.

| Target Kinase | IC50 (μM) |

| PKA | 12.59 |

| GRK1 | 1000 |

| GRK2 | 31.62 |

| GRK5 | 39.81 |

Data sourced from Homan KT, et al. ACS Chem Biol. 2015.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization and application of GSK466317A in GPCR signaling research.

In Vitro Kinase Inhibition Assay (for IC50 determination)

This protocol is adapted from the methods described in Homan KT, et al. ACS Chem Biol. 2015.

Objective: To determine the concentration of GSK466317A required to inhibit 50% of the activity of a target kinase (PKA or GRKs).

Materials:

-

Purified recombinant human kinase (PKA, GRK1, GRK2, or GRK5)

-

Kinase-specific peptide substrate

-

GSK466317A (dissolved in DMSO)

-

ATP (Adenosine triphosphate), radiolabeled with ³²P (γ-³²P-ATP)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35)

-

Phosphocellulose paper

-

Scintillation counter and scintillation fluid

-

96-well plates

Procedure:

-

Prepare serial dilutions of GSK466317A in DMSO. Further dilute these into the kinase reaction buffer.

-

In a 96-well plate, add the kinase, the peptide substrate, and the diluted GSK466317A or DMSO (for control).

-

Initiate the kinase reaction by adding γ-³²P-ATP.

-

Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.

-

Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of kinase activity for each concentration of GSK466317A relative to the DMSO control.

-

Plot the percentage of kinase activity against the logarithm of the GSK466317A concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based cAMP Assay

Objective: To assess the effect of GSK466317A on the downstream signaling of a Gs- or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cells expressing the GPCR of interest

-

GPCR agonist

-

GSK466317A

-

cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based)

-

Cell culture medium and reagents

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

-

Seed the cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with different concentrations of GSK466317A or vehicle (DMSO) for a specified period.

-

Add a PDE inhibitor to all wells.

-

Stimulate the cells with a known concentration of the GPCR agonist.

-

After the desired incubation time, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of GSK466317A on agonist-induced cAMP production.

β-Arrestin Recruitment Assay

Objective: To determine if GSK466317A, by inhibiting GRKs, can modulate the recruitment of β-arrestin to an activated GPCR.

Materials:

-

Cells co-expressing the GPCR of interest fused to a reporter tag (e.g., a luciferase fragment) and β-arrestin fused to a complementary reporter tag.

-

GPCR agonist

-

GSK466317A

-

Assay-specific substrate/reagents (e.g., coelenterazine for NanoBiT/BRET assays)

-

Luminometer or plate reader capable of detecting the reporter signal.

Procedure:

-

Seed the cells in a white, opaque 96-well plate.

-

Pre-incubate the cells with various concentrations of GSK466317A or vehicle.

-

Add the GPCR agonist to stimulate the receptor.

-

Immediately or after a short incubation, measure the reporter signal (e.g., luminescence) which is generated upon the proximity of the GPCR and β-arrestin.

-

Analyze the dose-response curve of the agonist in the presence and absence of GSK466317A to assess the impact on β-arrestin recruitment.

Visualizing Signaling Pathways and Workflows

To better understand the role of GSK466317A in GPCR signaling, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental logic.

Figure 1. GPCR signaling cascade and points of inhibition by GSK466317A.

Figure 2. General experimental workflow for characterizing GSK466317A.

Figure 3. Logical relationship of GSK466317A's targets and effects.

Conclusion

GSK466317A serves as a valuable pharmacological tool for the investigation of GPCR signaling. Its inhibitory activity against both PKA and key GRKs allows for the targeted disruption of GPCR desensitization and downstream cAMP-mediated pathways. The data and protocols presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize GSK466317A in their studies of GPCR biology and to explore its potential in modulating GPCR-mediated cellular responses. Further research is warranted to explore the full spectrum of its effects on various GPCR subtypes and in different cellular contexts.

References

The Potential Role of GSK466317A in Heart Failure Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heart failure remains a significant global health challenge, necessitating the exploration of novel therapeutic avenues. GSK466317A, a potent inhibitor of Protein Kinase A (PKA), G protein-coupled receptor kinase 2 (GRK2), and G protein-coupled receptor kinase 5 (GRK5), presents a compelling, albeit currently theoretical, pharmacological tool for heart failure research. This technical guide synthesizes the established roles of its molecular targets in cardiac pathophysiology to delineate the potential therapeutic rationale for GSK466317A. By modulating key signaling pathways implicated in the progression of heart failure, this compound offers a unique opportunity to investigate the simultaneous inhibition of enzymes with both detrimental and complex roles in cardiac function. This document provides an in-depth analysis of the signaling pathways involved, quantitative data on GSK466317A's inhibitory activity, and hypothetical experimental frameworks for its investigation in heart failure models.

Introduction to GSK466317A

GSK466317A is a chemical probe that has been characterized as a multi-kinase inhibitor. Its primary known targets are crucial regulators of cardiac signaling: Protein Kinase A (PKA) and G protein-coupled receptor kinases (GRKs), specifically GRK2 and GRK5. The compound exhibits distinct potencies for these enzymes, which are central to the β-adrenergic receptor (β-AR) signaling cascade—a pathway profoundly dysregulated in heart failure.

Quantitative Inhibitory Activity

The inhibitory concentrations (IC50) of GSK466317A against its key cardiac targets have been determined, providing a basis for its potential pharmacological effects.

| Target Enzyme | IC50 (µM) | Reference |

| Protein Kinase A (PKA) | 12.59 | [1] |

| GRK1 | 1000 | [1] |

| GRK2 | 31.62 | [1] |

| GRK5 | 39.81 | [1] |

The Central Role of PKA in Cardiac Physiology and Heart Failure

Protein Kinase A is a pivotal enzyme in the β-adrenergic signaling pathway, which governs cardiac contractility and heart rate.[2] Upon β-agonist stimulation, PKA is activated and phosphorylates a suite of downstream targets to enhance cardiac function. However, chronic PKA activation, a hallmark of heart failure, leads to detrimental effects, including pathological cardiac hypertrophy and apoptosis. Conversely, the precise role of PKA inhibition is complex, with some studies suggesting protective effects by mitigating the consequences of excessive sympathetic stimulation.

PKA Signaling Pathway in Cardiomyocytes

The canonical PKA signaling cascade in cardiomyocytes is initiated by the binding of catecholamines to β-adrenergic receptors, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). cAMP then activates PKA, which in turn phosphorylates key proteins involved in excitation-contraction coupling.

The Pathophysiological Role of GRK2 and GRK5 in Heart Failure

GRK2 and GRK5 are serine/threonine kinases that play a critical role in the desensitization of G protein-coupled receptors, including β-ARs. In heart failure, both GRK2 and GRK5 are significantly upregulated in the myocardium. This upregulation leads to enhanced β-AR desensitization and downregulation, contributing to the hallmark decline in cardiac function seen in heart failure. Therefore, the inhibition of GRK2 and GRK5 is considered a promising therapeutic strategy to restore β-AR sensitivity and improve cardiac performance.

GRK-Mediated β-Adrenergic Receptor Desensitization

The process of β-AR desensitization is initiated by the phosphorylation of the agonist-occupied receptor by GRKs. This phosphorylation event promotes the binding of β-arrestin, which sterically hinders further G protein activation and facilitates receptor internalization.

Hypothetical Role and Therapeutic Potential of GSK466317A in Heart Failure

Given its inhibitory profile, GSK466317A could theoretically exert a dual effect on the failing heart. By inhibiting GRK2 and GRK5, it may prevent β-AR desensitization, thereby restoring the inotropic response to catecholamines. Simultaneously, its inhibition of PKA could protect cardiomyocytes from the deleterious effects of chronic β-adrenergic overstimulation. This dual action presents a novel therapeutic concept for heart failure, where simply blocking or stimulating the β-AR pathway has shown limitations.

Proposed Experimental Workflow for Preclinical Evaluation

A rigorous preclinical evaluation would be necessary to validate the therapeutic potential of GSK466317A in heart failure. The following workflow outlines a potential experimental approach.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To confirm the inhibitory potency of GSK466317A against recombinant human PKA, GRK2, and GRK5.

Methodology:

-

Utilize a radiometric filter-binding assay using purified, recombinant enzymes.

-

Prepare a reaction mixture containing the respective kinase, a specific peptide substrate, and [γ-³²P]ATP in a suitable kinase buffer.

-

Add varying concentrations of GSK466317A to the reaction mixture.

-

Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

-

Terminate the reaction by spotting the mixture onto phosphocellulose filter paper.

-

Wash the filters extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each GSK466317A concentration and determine the IC50 value by non-linear regression analysis.

Assessment of Cardiac Function in an Animal Model of Heart Failure

Objective: To evaluate the in vivo efficacy of GSK466317A in improving cardiac function in a post-myocardial infarction (MI) mouse model.

Methodology:

-

Induce MI in adult male C57BL/6 mice by permanent ligation of the left anterior descending (LAD) coronary artery.

-

Confirm the development of heart failure via echocardiography 2 weeks post-MI.

-

Randomly assign mice to receive either vehicle or GSK466317A (at a predetermined dose) daily via oral gavage or osmotic minipump for a specified duration (e.g., 4 weeks).

-

Perform serial echocardiography at baseline and at the end of the treatment period to assess left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.

-

At the end of the study, euthanize the animals and harvest the hearts for histological and molecular analyses.

Conclusion and Future Directions

While no direct evidence currently links GSK466317A to heart failure treatment, its unique inhibitory profile against key enzymes in cardiac signaling pathways makes it a valuable tool for research. The simultaneous inhibition of PKA, GRK2, and GRK5 offers a novel approach to modulating the dysregulated β-adrenergic signaling in heart failure. Further preclinical studies are warranted to elucidate the precise effects of GSK466317A in relevant models of heart failure and to determine its potential as a lead compound for the development of new cardiac therapeutics. Future research should also focus on the selectivity of GSK466317A and its off-target effects to fully understand its pharmacological profile.

References

GSK466317A as a chemical probe for GRK2

An In-Depth Technical Guide to GSK466317A as a Chemical Probe for GRK2

Introduction

G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling.[1][2] By phosphorylating agonist-bound GPCRs, GRK2 initiates a process called desensitization, which leads to the recruitment of β-arrestins, uncoupling from G proteins, and subsequent receptor internalization.[1][3] Given that elevated GRK2 levels are associated with pathologies like heart failure, it has emerged as a significant therapeutic target.[4]

Biochemical and Biophysical Characterization

The initial characterization of any chemical probe involves determining its potency and selectivity against the intended target and related proteins through biochemical assays.

Potency and Selectivity Profile

GSK466317A has been profiled against several kinases from the AGC kinase family, including GRKs and Protein Kinase A (PKA). The compound's inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50).

Table 1: Quantitative Inhibitory Activity of GSK466317A

| Target Kinase | IC50 (µM) | Reference |

| GRK1 | 1000 | |

| GRK2 | 31.62 | |

| GRK5 | 39.81 | |

| PKA | 12.59 |

Analysis: The data reveals that GSK466317A inhibits GRK2 with a micromolar IC50 value. However, it demonstrates approximately 2.5-fold greater potency against PKA, another member of the AGC kinase family. Its activity against GRK1 is significantly weaker. This lack of selectivity, particularly against PKA, is a critical limitation for its use as a specific chemical probe for GRK2. Any cellular effects observed with GSK466317A could be attributable to the inhibition of PKA, GRK2, or GRK5.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing data. The following sections describe standard protocols used to characterize kinase inhibitors like GSK466317A.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a kinase.

-

Objective: To determine the IC50 value of GSK466317A against GRK2.

-

Principle: The assay measures the phosphorylation of a substrate (e.g., tubulin) by the kinase in the presence of ATP. The amount of phosphorylation is quantified, often using radioactive 32P-ATP or fluorescence-based methods.

-

Materials:

-

Purified, recombinant GRK2 enzyme.

-

Substrate: Tubulin.

-

ATP (at a concentration near its Km for the kinase, e.g., 5 µM, to ensure competitive binding can be detected).

-

GSK466317A serially diluted in DMSO.

-

Assay Buffer (containing MgCl2, DTT, and a buffering agent like HEPES).

-

Detection reagents (e.g., P81 phosphocellulose paper and a scintillation counter for radiolabeling, or a phosphospecific antibody for ELISA).

-

-

Procedure:

-

Prepare a reaction mixture containing GRK2 enzyme, tubulin substrate, and assay buffer in the wells of a microplate.

-

Add varying concentrations of GSK466317A (or DMSO as a vehicle control) to the wells and pre-incubate for 15-20 minutes to allow compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

-

Terminate the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Quantify the amount of substrate phosphorylation.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cellular Target Engagement Assay (NanoBRET)

To confirm that a compound binds to its target in a physiological context, a cellular target engagement assay is essential. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a widely used method.

-

Objective: To quantitatively measure the binding of GSK466317A to GRK2 in living cells.

-

Principle: The assay measures the displacement of a fluorescent tracer from a NanoLuciferase (NLuc)-tagged GRK2 fusion protein. When the tracer is bound to GRK2-NLuc, its close proximity allows for energy transfer from the luciferase substrate to the tracer, generating a BRET signal. A competing compound like GSK466317A will displace the tracer, leading to a loss of signal.

-

Materials:

-

HEK293 cells (or other suitable cell line).

-

Expression vector for GRK2 fused to NanoLuc® luciferase (GRK2-NLuc).

-

Transfection reagent.

-

NanoBRET® fluorescent tracer specific for the kinase family.

-

NanoGlo® Substrate.

-

GSK466317A serially diluted in DMSO.

-

-

Procedure:

-

Transfect HEK293 cells with the GRK2-NLuc expression vector.

-

After 24 hours, harvest and resuspend the cells.

-

Dispense cells into a white 96- or 384-well plate.

-

Treat cells with the fluorescent tracer and varying concentrations of GSK466317A (or DMSO control).

-

Add the NanoGlo® substrate to initiate the luminescent reaction.

-

Measure the luminescence at two wavelengths (one for the donor NLuc, one for the acceptor tracer) using a plate reader equipped with appropriate filters.

-

Calculate the BRET ratio and plot the values against the compound concentration to determine the cellular IC50.

-

GRK2 Signaling Pathway Context

Understanding the pathway in which the target operates is crucial for designing functional cell-based assays and interpreting results. The canonical role of GRK2 is in GPCR desensitization.

Canonical GPCR Desensitization Pathway

-

GPCR Activation: An agonist binds to and activates a GPCR, causing a conformational change.

-

G Protein Coupling: The activated receptor binds to a heterotrimeric G protein, promoting the exchange of GDP for GTP on the Gα subunit and initiating downstream signaling.

-

GRK2 Recruitment & Activation: The activated GPCR conformation is recognized by GRK2, which is recruited to the plasma membrane.

-

Receptor Phosphorylation: GRK2 phosphorylates serine and threonine residues on the intracellular loops and/or C-terminal tail of the activated GPCR.

-

β-Arrestin Recruitment: Phosphorylated GPCRs serve as a high-affinity binding site for β-arrestins.

-

Desensitization & Internalization: The binding of β-arrestin sterically hinders further G protein coupling (desensitization) and targets the receptor for internalization via clathrin-coated pits.

In this pathway, a potent and selective GRK2 inhibitor would be expected to block step 4, thereby preventing receptor phosphorylation and subsequent desensitization, leading to prolonged G protein signaling.

Conclusion and Recommendations

GSK466317A is a micromolar inhibitor of GRK2 that also inhibits GRK5 and, more potently, PKA. While it can serve as a tool compound to study the broader consequences of AGC kinase inhibition, its utility as a specific chemical probe for GRK2 is severely limited by its lack of selectivity.

Recommendations for Researchers:

-

Use with Caution: When using GSK466317A in cellular or in vivo experiments, its off-target effects on PKA must be considered. Results should be interpreted with caution.

-

Essential Controls: Experiments should include counter-screening with more selective PKA inhibitors to delineate PKA- versus GRK2-mediated effects. Furthermore, using a structurally distinct GRK2 inhibitor (if available) can help confirm that the observed phenotype is due to GRK2 inhibition.

-

Probe Status: Based on publicly available data, GSK466317A does not meet the criteria of a high-quality chemical probe for GRK2. Researchers seeking to specifically interrogate GRK2 biology should consider more selective compounds, such as GSK180736A, which is reported to be ≥400-fold selective for GRK2 over GRK1 and GRK5, or other highly selective inhibitors like CCG258747.

References

- 1. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G protein-coupled receptor kinase 2 (GRK2) as a multifunctional signaling hub - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GRK2 Activation By Receptors: Role of the Kinase Large Lobe and Carboxyl Terminal Tail - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

GSK466317A: An In-depth Technical Guide on its Effects on PKA Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GSK466317A, a known inhibitor of Protein Kinase A (PKA). The document details its inhibitory activity, off-target effects, and the broader implications for the PKA signaling pathway. Included are quantitative data, detailed experimental methodologies for assessing its activity, and visualizations of the relevant signaling cascades and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating PKA signaling and the therapeutic potential of its inhibitors.

Introduction to PKA Signaling

Protein Kinase A (PKA) is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, gene transcription, and cell cycle regulation. The activation of PKA is primarily dependent on the intracellular levels of cyclic adenosine monophosphate (cAMP). In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory subunits and two catalytic subunits. Upon binding of cAMP to the regulatory subunits, a conformational change occurs, leading to the dissociation of the active catalytic subunits. These catalytic subunits then proceed to phosphorylate a wide array of substrate proteins, thereby modulating their activity and initiating downstream signaling cascades.

GSK466317A: A PKA Inhibitor

GSK466317A has been identified as an inhibitor of PKA. Understanding its potency and selectivity is critical for its use as a chemical probe in research and for any potential therapeutic development.

Quantitative Data: Inhibitory Activity of GSK466317A

The inhibitory activity of GSK466317A has been quantified against PKA and a panel of other kinases to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (µM) | Reference |

| PKA | 12.59 | [1] |

| GRK1 | 1000 | [1] |

| GRK2 | 31.62 | [1] |

| GRK5 | 39.81 | [1] |

Table 1: Inhibitory potency of GSK466317A against PKA and off-target G protein-coupled receptor kinases (GRKs).

Effects on PKA Signaling Pathways

As an inhibitor of PKA's catalytic activity, GSK466317A is expected to antagonize the downstream effects of PKA activation. This includes the prevention of phosphorylation of various PKA substrates.

Mechanism of Action

GSK466317A exerts its effect by binding to the catalytic subunit of PKA, thereby preventing the transfer of a phosphate group from ATP to its protein substrates. This inhibition effectively dampens the entire downstream signaling cascade that is dependent on PKA activity.

Expected Effects on Downstream Substrates

A well-established downstream target of PKA is the transcription factor cAMP response element-binding protein (CREB). PKA-mediated phosphorylation of CREB at Serine 133 is a critical step for its activation and subsequent regulation of gene expression.[2] Therefore, in a cellular context, treatment with GSK466317A is anticipated to decrease the levels of phosphorylated CREB (pCREB) in response to stimuli that would normally elevate intracellular cAMP and activate PKA.

References

- 1. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation of the cAMP response element binding protein CREB by cAMP-dependent protein kinase A and glycogen synthase kinase-3 alters DNA-binding affinity, conformation, and increases net charge - PubMed [pubmed.ncbi.nlm.nih.gov]

The Polypharmacology of GSK466317A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK466317A is a small molecule inhibitor demonstrating a distinct polypharmacological profile, primarily targeting Protein Kinase A (PKA) and members of the G protein-coupled receptor kinase (GRK) family. This technical guide provides a comprehensive overview of the known pharmacological data for GSK466317A, including its inhibitory activities and the experimental methodologies used for its characterization. The document is intended to serve as a resource for researchers investigating kinase signaling and those involved in the development of kinase inhibitors.

Introduction

The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is a critical consideration in modern drug discovery and development. Understanding the full spectrum of a compound's biological activity is essential for elucidating its mechanism of action, predicting potential therapeutic applications, and identifying off-target effects. GSK466317A has emerged as an interesting chemical probe due to its activity against kinases in the AGC protein kinase group, specifically PKA and select GRKs. This guide synthesizes the available quantitative data and experimental context for GSK466317A.

In Vitro Inhibitory Profile of GSK466317A

GSK466317A has been characterized as an inhibitor of Protein Kinase A (PKA) and G protein-coupled receptor kinases (GRKs). The primary quantitative data available for its inhibitory activity is summarized in the table below. All cited data originates from the seminal study by Homan et al. (2015) published in ACS Chemical Biology.[1][2][3][4][5]

| Target Kinase | IC50 (μM) |

| Protein Kinase A (PKA) | 12.59 |

| G protein-coupled receptor kinase 1 (GRK1) | 1000 |

| G protein-coupled receptor kinase 2 (GRK2) | 31.62 |

| G protein-coupled receptor kinase 5 (GRK5) | 39.81 |

Table 1: Summary of IC50 values for GSK466317A against known target kinases.

Note: A broad kinase selectivity profile for GSK466317A against a larger panel of kinases is not publicly available at the time of this writing. The known activity is limited to the kinases listed above.

Potential Signaling Pathway Modulation

Based on its known targets, GSK466317A can be inferred to modulate signaling pathways regulated by PKA and GRKs.

PKA Signaling Pathway

PKA is a key effector of the second messenger cyclic AMP (cAMP). Inhibition of PKA by GSK466317A would be expected to antagonize cAMP-mediated signaling events.

References

- 1. Identification and structure-function analysis of subfamily selective G protein-coupled receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification and Structure-Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The LRRK2 Kinase Inhibitor PF-06447475: A Technical Overview of its Application in Parkinson's Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2][3] A key focus of current therapeutic research is the targeting of leucine-rich repeat kinase 2 (LRRK2), a protein genetically linked to both familial and sporadic forms of the disease.[4][5] The G2019S mutation, the most common LRRK2 mutation, leads to increased kinase activity, making LRRK2 a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the potent and selective LRRK2 kinase inhibitor, PF-06447475, and its utility in preclinical models of Parkinson's disease.

Mechanism of Action

PF-06447475 is a highly potent, selective, and brain-penetrant LRRK2 kinase inhibitor. Its primary mechanism of action is the direct inhibition of LRRK2 kinase activity. This inhibition has been shown to have neuroprotective effects in various Parkinson's disease models. The downstream effects of LRRK2 inhibition by PF-06447475 include the attenuation of neuroinflammation and the abatement of α-synuclein-induced neurodegeneration. Studies have demonstrated that PF-06447475 can rescue neuronal cells from oxidative stress-induced apoptosis by blocking the pro-apoptotic signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data for PF-06447475 from various in vitro and in vivo studies.

Table 1: In Vitro Potency of PF-06447475

| Assay Type | Target | Cell Line/System | IC50 | Reference |

| Cell-free Kinase Assay | LRRK2 | Recombinant full-length, GST-tagged LRRK2 | 3 nM | |

| Cell-free Kinase Assay | G2019S LRRK2 | Recombinant | 11 nM | |

| Whole Cell Assay | Endogenous LRRK2 | Raw264.7 (macrophage cell line) | <10 nM | |

| Whole Cell Assay | LRRK2 | - | 25 nM |

Table 2: In Vivo Efficacy of PF-06447475

| Animal Model | Treatment Dose & Regimen | Measured Effect | Result | Reference |

| G2019S BAC-transgenic mice | 100 mg/kg, p.o. | Inhibition of pS935 LRRK2 phosphorylation | IC50 = 103 nM | |

| G2019S BAC-transgenic mice | 100 mg/kg, p.o. | Inhibition of pS1292 LRRK2 phosphorylation | IC50 = 21 nM | |

| G2019S-LRRK2 rats | 30 mg/kg, p.o. | Attenuation of α-synuclein-induced dopaminergic neurodegeneration | Significant neuroprotection | |

| Wild-type Sprague-Dawley rats | 3 & 30 mg/kg, p.o. b.i.d. for 14 days | Reduction in the ratio of Ser(P)-935 LRRK2 to total LRRK2 in brain tissue | Significant reduction |

Key Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-06447475 against LRRK2 kinase activity.

-

Methodology:

-

Recombinant full-length, GST-tagged LRRK2 protein is used.

-

LRRKtide, a surrogate kinase substrate, is employed in a Förster Resonance Energy Transfer (FRET) assay.

-

The assay is conducted in the presence of 1 mM ATP.

-

Various concentrations of PF-06447475 are incubated with the kinase and substrate.

-

The FRET signal is measured to determine the level of substrate phosphorylation.

-

IC50 values are calculated from the dose-response curve.

-

Cellular LRRK2 Inhibition in Raw264.7 Macrophages

-

Objective: To assess the potency of PF-06447475 in inhibiting endogenous LRRK2 activity in a cellular context.

-

Methodology:

-

The mouse macrophage cell line Raw264.7 is treated with varying concentrations of PF-06447475 for 24 hours.

-

Following treatment, cell lysates are prepared.

-

Western blot analysis is performed to detect the levels of phosphorylated LRRK2 at Ser935 (pS935-LRRK2) and total LRRK2.

-

The ratio of pS935-LRRK2 to total LRRK2 is quantified to determine the extent of inhibition.

-

α-Synuclein-Induced Neurodegeneration Model in Rats

-

Objective: To evaluate the neuroprotective effects of PF-06447475 in an in vivo model of Parkinson's disease.

-

Methodology:

-

10- to 12-week-old male G2019S-LRRK2 BAC transgenic rats and non-transgenic wild-type rats are used.

-

A unilateral injection of adeno-associated viral vectors (rAAV2) expressing human α-synuclein is made into the substantia nigra pars compacta (SNpc).

-

Animals are treated with PF-06447475 (30 mg/kg) or a control compound administered by oral gavage, twice daily (b.i.d.), for 4 weeks post-viral transduction.

-

At the end of the treatment period, brain tissue is collected.

-

Unbiased stereological analysis of tyrosine hydroxylase (TH)-positive neurons in the SNpc is performed to quantify dopaminergic neuron survival.

-

Immunohistochemistry is used to assess neuroinflammation by measuring markers such as microgliosis and CD68-positive cells.

-

Visualizations

Signaling Pathway of LRRK2-Mediated Neurodegeneration and its Inhibition by PF-06447475

References

- 1. researchgate.net [researchgate.net]

- 2. neurologylive.com [neurologylive.com]

- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Models of LRRK2 associated Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: GSK466317A In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of GSK466317A, a known inhibitor of Protein Kinase A (PKA). Additionally, it includes data on its inhibitory profile against other kinases and illustrative diagrams to clarify the experimental workflow and the relevant signaling pathway.

Introduction

GSK466317A has been identified as an inhibitor of PKA, a key enzyme in various cellular signaling pathways. It also exhibits inhibitory activity against several G protein-coupled receptor kinases (GRKs).[1] Understanding the potency and selectivity of GSK466317A is crucial for its application as a research tool and for potential therapeutic development. The following protocols and data are intended to guide researchers in setting up and performing in vitro kinase assays to evaluate GSK466317A or similar compounds.

Data Presentation: Inhibitory Profile of GSK466317A

The following table summarizes the half-maximal inhibitory concentration (IC50) values of GSK466317A against PKA and selected GRKs.

| Kinase Target | IC50 (µM) |

| PKA | 12.59 |

| GRK1 | 1000 |

| GRK2 | 31.62 |

| GRK5 | 39.81 |

Data sourced from MedchemExpress.[1]

Signaling Pathway

The diagram below illustrates a simplified PKA signaling pathway, which is initiated by the activation of G protein-coupled receptors (GPCRs) and leads to the phosphorylation of downstream target proteins. GSK466317A acts by directly inhibiting the catalytic activity of PKA.

Caption: PKA signaling pathway and the inhibitory action of GSK466317A.

Experimental Protocol: In Vitro Kinase Assay

This protocol is designed for a 96-well or 384-well plate format and is based on a generic luminescence-based ADP detection assay, which is a common and robust method for measuring kinase activity.

Materials and Reagents

-

Recombinant human PKA enzyme

-

PKA substrate (e.g., a specific peptide like LRRASLG, "Kemptide")

-

GSK466317A compound

-

Adenosine 5'-triphosphate (ATP)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar ADP detection reagent)

-

DMSO

-

96-well or 384-well white, flat-bottom plates

-

Multichannel pipettor

-

Plate reader capable of measuring luminescence

Experimental Workflow

The following diagram outlines the major steps in the in vitro kinase assay.

Caption: Experimental workflow for the GSK466317A in vitro kinase assay.

Detailed Procedure

-

Compound Preparation:

-

Prepare a stock solution of GSK466317A in 100% DMSO.

-

Create a serial dilution of GSK466317A in a 96-well plate. For a 10-point dose-response curve, a 3-fold dilution series starting from 100 µM is recommended.

-

Include positive controls (enzyme, no inhibitor) and negative controls (no enzyme), both containing the same final concentration of DMSO as the compound wells.

-

-

Assay Plate Preparation:

-

Add 5 µL of the GSK466317A dilution series or control DMSO to the appropriate wells of a 384-well assay plate.

-

Add 10 µL of diluted PKA enzyme to all wells except the negative control wells. Add 10 µL of kinase assay buffer to the negative control wells.

-

Gently mix the plate and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Kinase Reaction:

-

Prepare a reaction mix containing the PKA substrate and ATP in the kinase assay buffer. The final ATP concentration should be at or near its Km for PKA for competitive inhibition studies.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix to all wells. The final reaction volume will be 25 µL.

-

Mix the plate and incubate at 30°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

-

Signal Detection (using ADP-Glo™ as an example):

-

To stop the kinase reaction and deplete the remaining ATP, add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes to stabilize the signal.

-

Measure the luminescence using a microplate reader.

-

Data Analysis

-

Subtract the average luminescence of the negative control wells from all other wells.

-

Calculate the percent inhibition for each concentration of GSK466317A using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

-

Plot the percent inhibition against the logarithm of the GSK466317A concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

This detailed protocol provides a robust framework for the in vitro characterization of GSK466317A and other kinase inhibitors. Researchers should optimize specific conditions, such as enzyme and substrate concentrations and incubation times, for their particular experimental setup.

References

Application Notes and Protocols for GSK466317A in DMSO

These application notes provide guidance on the solubility and stability of GSK466317A when dissolved in dimethyl sulfoxide (DMSO). The following protocols are intended for researchers, scientists, and professionals in drug development to ensure the consistent and effective use of this compound in experimental settings.

1. Introduction

GSK466317A is a compound of interest for various research applications. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent in drug discovery and biological screening due to its exceptional ability to dissolve a broad range of organic compounds, including those with poor aqueous solubility.[1][2][3] However, the stability of compounds in DMSO can be influenced by several factors, including storage conditions and the inherent chemical properties of the solute.[4][5] Proper handling and storage of GSK466317A solutions in DMSO are critical for obtaining reliable and reproducible experimental results.

2. Solubility of GSK466317A in DMSO

2.1. Protocol for Determining Solubility

This protocol outlines a method to empirically determine the solubility of GSK466317A in DMSO at a desired concentration.

Materials:

-

GSK466317A powder

-

Anhydrous DMSO

-

Vortex mixer

-

Sonicator (optional)

-

Microcentrifuge

-

Calibrated pipettes

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Preparation of a High-Concentration Stock Solution:

-

Accurately weigh a known amount of GSK466317A powder.

-

Add a small volume of anhydrous DMSO to the powder.

-

Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, gentle warming (e.g., to 37°C for a short period) combined with vortexing or sonication can be applied.

-

-

Observation and Serial Dilution:

-

Visually inspect the solution for any undissolved particles.

-

If the compound is fully dissolved, this concentration is achievable. You can proceed to make further dilutions to your desired working concentrations.

-

If particulates remain, the compound may be at or above its solubility limit.

-

-

Saturation and Confirmation (Optional):

-

To determine the maximum solubility, continue adding small, known amounts of GSK466317A to the DMSO solution until saturation is reached (i.e., solid material remains undissolved after thorough mixing).

-

Centrifuge the saturated solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the excess solid.

-

Carefully collect the supernatant and determine its concentration using an appropriate analytical method (e.g., HPLC-UV, LC-MS).

-

3. Stability of GSK466317A in DMSO

The stability of a compound in DMSO is crucial for the integrity of screening and other experimental data. While specific stability data for GSK466317A is not available, general factors affecting compound stability in DMSO should be considered.

Key Factors Influencing Stability:

-

Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. This can lead to the degradation of water-labile compounds.

-

Storage Temperature: Lower temperatures generally slow down degradation processes.

-

Freeze-Thaw Cycles: Repeated freezing and thawing can compromise the stability of some compounds.

-

Light Exposure: Light-sensitive compounds should be protected from light.

-

Chemical Reactivity: Although generally inert, DMSO can react with certain chemical functionalities, especially at elevated temperatures.

3.1. General Storage Recommendations for Compound Solutions in DMSO

The following table summarizes general guidelines for storing stock solutions of compounds in DMSO to maximize their stability.

| Storage Condition | Recommendation | Rationale |

| Temperature | Store at -20°C or -80°C. | Reduces the rate of chemical degradation. |

| Aliquoting | Aliquot stock solutions into smaller, single-use volumes. | Avoids repeated freeze-thaw cycles. |

| Container | Use tightly sealed vials (e.g., with screw caps and O-rings). | Minimizes exposure to air and moisture. |

| Moisture Control | Use anhydrous DMSO and store in a desiccated environment if possible. | The presence of water can promote hydrolysis and other degradation pathways. |

| Light Protection | Store in amber vials or in the dark. | Protects light-sensitive compounds from photodecomposition. |

3.2. Protocol for Assessing Long-Term Stability

This protocol provides a framework for evaluating the stability of GSK466317A in DMSO over time.

Materials:

-

Freshly prepared, high-concentration stock solution of GSK466317A in anhydrous DMSO

-

-20°C and -80°C freezers

-

Analytical instrument for purity assessment (e.g., HPLC-UV, LC-MS)

-

Appropriate controls

Procedure:

-

Initial Analysis (Time Zero):

-

Prepare a fresh stock solution of GSK466317A in DMSO.

-

Immediately analyze an aliquot of the solution to determine the initial purity and concentration. This will serve as the baseline (T=0) measurement.

-

-

Storage:

-

Aliquot the remaining stock solution into multiple vials.

-

Store the vials under the desired conditions (e.g., -20°C and -80°C).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

-

Allow the aliquot to thaw completely and come to room temperature.

-

Analyze the sample using the same analytical method as the T=0 measurement to determine the purity and concentration.

-

-

Data Analysis:

-

Compare the purity and concentration at each time point to the T=0 data.

-

A significant decrease in purity or concentration indicates degradation of the compound under those storage conditions.

-

4. Experimental Workflows and Diagrams

The following diagrams illustrate the workflows for preparing and handling GSK466317A in DMSO.

Caption: Workflow for preparing a stock solution of GSK466317A in DMSO.

Caption: Workflow for assessing the long-term stability of GSK466317A in DMSO.

5. General Recommendations for Use in Cell-Based Assays

When using DMSO stock solutions for cell-based assays, it is important to consider the final concentration of DMSO in the culture medium, as high concentrations can be toxic to cells.

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid cytotoxic effects.

-

Vehicle Control: Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.

-

Dilution: It is recommended to perform serial dilutions to avoid precipitation of the compound when diluting the DMSO stock into aqueous media.

By following these guidelines and protocols, researchers can ensure the reliable and effective use of GSK466317A in their studies.

References

Recommended working concentration for GSK466317A

Application Notes and Protocols for GSK466317A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of GSK466317A, a potent inhibitor of Protein Kinase A (PKA) and G protein-coupled receptor kinases (GRKs). This document includes recommended working concentrations derived from biochemical assays, detailed protocols for relevant experiments, and diagrams of the associated signaling pathways.

Introduction

GSK466317A is a chemical inhibitor primarily targeting Protein Kinase A (PKA), a key enzyme in the cAMP-dependent signaling pathway. It also exhibits inhibitory activity against several G protein-coupled receptor kinases (GRKs), making it a valuable tool for studying GPCR signaling and desensitization. Its CAS number is 864082-48-4.

Quantitative Data Summary

The inhibitory activity of GSK466317A has been characterized against several kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. These values are derived from in vitro biochemical assays and serve as a starting point for determining the optimal working concentration in cellular experiments.[1][2]

| Target Kinase | IC50 Value (µM) |

| PKA | 12.59 |

| GRK1 | 1000 |

| GRK2 | 31.62 |

| GRK5 | 39.81 |

Note: The provided IC50 values are from biochemical assays. The optimal working concentration for cell-based assays may vary depending on the cell type, cell permeability, and the specific experimental conditions. It is highly recommended to perform a dose-response curve (e.g., from 1 µM to 50 µM) to determine the effective concentration for your specific application.

Signaling Pathways

GSK466317A primarily affects signaling pathways regulated by PKA and GRKs. Understanding these pathways is crucial for designing and interpreting experiments using this inhibitor.

PKA Signaling Pathway

PKA is a central node in the Gs-coupled GPCR signaling cascade. Activation of Gs-coupled receptors leads to the production of cyclic AMP (cAMP), which in turn activates PKA. Activated PKA then phosphorylates a multitude of downstream substrates, regulating diverse cellular processes. GSK466317A can be used to dissect the role of PKA in these pathways.

Caption: The PKA signaling pathway initiated by GPCR activation.

GRK2 Signaling and GPCR Desensitization

GRK2 plays a critical role in the desensitization of G protein-coupled receptors. Upon agonist binding and receptor activation, GRK2 is recruited to the plasma membrane where it phosphorylates the activated GPCR. This phosphorylation promotes the binding of arrestin proteins, which uncouple the receptor from G proteins, leading to signal termination and receptor internalization. GSK466317A can be utilized to investigate the role of GRK2-mediated phosphorylation in this process.

Caption: GRK2-mediated GPCR desensitization pathway.

Experimental Protocols

The following protocols provide a framework for assessing the activity of GSK466317A in both in vitro and cellular contexts.

Protocol 1: In Vitro PKA Kinase Activity Assay

This protocol is designed to measure the direct inhibitory effect of GSK466317A on PKA activity using a purified enzyme and a synthetic peptide substrate.

Workflow Diagram:

Caption: Workflow for in vitro PKA kinase activity assay.

Materials:

-

Purified active PKA enzyme

-

PKA peptide substrate (e.g., Kemptide: LRRASLG)

-

GSK466317A

-

ATP (radiolabeled [γ-32P]ATP for filter binding assays, or unlabeled for other methods)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Stop solution (e.g., 100 mM EDTA)

-

Detection reagents (dependent on the chosen method)

-

Microplate

Procedure:

-

Prepare GSK466317A dilutions: Prepare a serial dilution of GSK466317A in the kinase reaction buffer. A typical starting range would be from 0.1 µM to 100 µM.

-

Set up the reaction: In a microplate, add the PKA enzyme, PKA substrate, and the different concentrations of GSK466317A to the kinase reaction buffer. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction: Add ATP to each well to start the phosphorylation reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

Terminate the reaction: Stop the reaction by adding the stop solution.

-

Detection: Quantify the amount of phosphorylated substrate using a suitable method:

-

Radiolabeled assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

ELISA-based assay: Use a phospho-specific antibody that recognizes the phosphorylated substrate.

-

Luminescence-based assay: Measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).

-

-

Data Analysis: Plot the percentage of PKA activity against the log concentration of GSK466317A. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular PKA Activity Assay (CREB Phosphorylation)

This protocol assesses the inhibitory effect of GSK466317A on PKA activity within cells by measuring the phosphorylation of a key downstream target, CREB (cAMP response element-binding protein).

Workflow Diagram:

Caption: Workflow for cellular PKA activity assay via Western blot.

Materials:

-

Cultured cells (e.g., HEK293T, HeLa)

-

Cell culture medium and supplements

-

GSK466317A

-

PKA activator (e.g., Forskolin or a Gs-coupled receptor agonist)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Inhibitor Treatment: Pre-treat the cells with varying concentrations of GSK466317A for a specific duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

-

Stimulation: Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for a short period (e.g., 15-30 minutes) to induce CREB phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total CREB antibody as a loading control.

-

-

Data Analysis: Quantify the band intensities for phospho-CREB and total CREB. Normalize the phospho-CREB signal to the total CREB signal. Compare the levels of CREB phosphorylation in GSK466317A-treated cells to the stimulated control to determine the inhibitory effect.

Protocol 3: Cellular GRK2 Activity Assay (GPCR Phosphorylation)

This protocol assesses the effect of GSK466317A on GRK2-mediated phosphorylation of a specific GPCR in a cellular context.

Workflow Diagram:

Caption: Workflow for cellular GRK2 activity assay.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vectors for the GPCR of interest (e.g., FLAG-tagged β2-adrenergic receptor) and GRK2

-

Transfection reagent

-

GSK466317A

-

Specific GPCR agonist (e.g., Isoproterenol for β2-AR)

-

Lysis buffer

-

Antibody for immunoprecipitation (e.g., anti-FLAG antibody)

-

Protein A/G beads

-

Primary antibodies: anti-phospho-GPCR (site-specific) and anti-GPCR tag (e.g., anti-FLAG)

-

Western blotting reagents as in Protocol 2

Procedure:

-

Transfection: Co-transfect cells with the expression vectors for the GPCR and GRK2. Allow 24-48 hours for protein expression.

-

Inhibitor Treatment: Pre-treat the cells with GSK466317A at various concentrations for 1-2 hours.

-

Agonist Stimulation: Stimulate the cells with the specific GPCR agonist for a short duration (e.g., 5-15 minutes) to induce GRK2-mediated phosphorylation.

-

Cell Lysis: Lyse the cells and collect the supernatant.

-

Immunoprecipitation:

-

Incubate the cell lysates with the immunoprecipitating antibody (e.g., anti-FLAG) for 2-4 hours at 4°C.

-

Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-receptor complex.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Western Blotting:

-